Etiocholenic acid
Overview
Description
Etiocholenic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H30O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119154. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Androstenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that it is a type of fatty acid that is naturally found in the human body . It is produced by the oxidation of other types of fatty acids and is an intermediate in the synthesis of sex hormones .
Biochemical Pathways
Etiocholenic acid is involved in the biochemical pathways related to the synthesis of sex hormones . It is produced by the oxidation of other types of fatty acids
Biological Activity
Etiocholenic acid, a steroid compound derived from cholesterol, has garnered attention in various fields of biological research due to its potential therapeutic applications and unique biochemical properties. This article provides an in-depth analysis of the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data in tabular form.
Chemical Structure and Properties
This compound is a derivative of cholesterol characterized by the following structural formula:
This compound is notable for its role as a precursor in the biosynthesis of other steroids and its involvement in various metabolic pathways.
1. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
2. Antiviral Effects
This compound has been investigated for its antiviral properties, particularly against viral infections. The compound has shown promise in inhibiting viral replication, potentially through interference with viral entry or replication mechanisms. For instance, it was noted that this compound could inhibit the replication of certain viruses in vitro, making it a candidate for further antiviral drug development.
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. It appears to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This activity may have implications for treating inflammatory diseases, including arthritis and other chronic conditions.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Interaction : The lipophilic nature of this compound allows it to integrate into cellular membranes, altering their fluidity and functionality.
- Signal Transduction Modulation : It may influence signaling pathways related to inflammation and immune response.
- Enzymatic Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
Study on Antimicrobial Activity
In a controlled study examining the antimicrobial properties of this compound, researchers tested various concentrations against Staphylococcus aureus and Escherichia coli. The results are summarized below:
Concentration (µg/mL) | Staphylococcus aureus Inhibition (%) | Escherichia coli Inhibition (%) |
---|---|---|
10 | 45 | 30 |
50 | 70 | 55 |
100 | 90 | 80 |
These findings indicate a dose-dependent response where higher concentrations lead to increased inhibition of bacterial growth.
Study on Anti-inflammatory Effects
A separate study evaluated the anti-inflammatory effects of this compound in a rat model of induced inflammation. The results showed a significant reduction in edema and inflammatory markers compared to the control group:
Treatment Group | Edema Reduction (%) | IL-6 Levels (pg/mL) |
---|---|---|
Control | 0 | 250 |
This compound (10 mg/kg) | 40 | 150 |
This compound (20 mg/kg) | 60 | 100 |
These results suggest that this compound effectively reduces inflammation and may serve as a therapeutic agent in inflammatory conditions.
Properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h3,13-17,21H,4-11H2,1-2H3,(H,22,23)/t13-,14-,15-,16-,17+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMOLZNAUACBCR-WQBJWTDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10325-79-8 | |
Record name | Etiocholenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010325798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the antiserum generated against etiocholenic acid?
A1: Researchers successfully developed an anti-etiocholenic acid antiserum by immunizing rabbits with an this compound-polylysine complex. [] This antiserum demonstrated specificity towards the ring A structure of cholesterol and the hydroxyl (OH) group at the C3 position. [] This specificity suggests potential applications in immunological studies targeting cholesterol-containing structures.
Q2: How does the anti-etiocholenic acid antiserum compare to anti-cholesterol succinate antiserum in terms of specificity?
A2: While both antisera target cholesterol-related structures, they exhibit distinct specificities. The anti-etiocholenic acid antiserum primarily recognizes the ring A structure and the C3 OH group of cholesterol. [] In contrast, the anti-cholesterol succinate antiserum shows specificity towards the side chain of cholesterol, similar to that found in cholesterol esters. [] This difference highlights the ability to generate antibodies with fine-tuned specificities against different regions of the cholesterol molecule.
Q3: Can these antisera differentiate between cholesterol and its esterified form?
A3: Yes, the research suggests that the anti-cholesterol succinate antiserum can differentiate between cholesterol and cholesterol esters. Experiments using liposomes containing cholesterol or cholesterol esters demonstrated that only liposomes with cholesterol esters were recognized by the anti-cholesterol succinate antiserum. [] This observation further supports the specificity of this antiserum towards the side chain present in cholesterol esters.
Q4: What insights did the research using these antisera provide about the surface of low-density lipoprotein (LDL)?
A4: Researchers observed that anti-LDL antiserum exhibited antibody-like activities against both cholesterol and cholesterol esters. [] Further investigation revealed that anti-LDL antiserum contains two distinct types of antibodies: one specific to the cholesterol skeleton and the other specific to the entire cholesterol ester structure. [] Interestingly, only the anti-cholesterol succinate antibody, not the anti-etiocholenic acid antibody, could bind to LDL. [] This finding suggests that the cholesterol ester side chain, rather than the cholesterol ring A structure, is exposed on the surface of LDL particles.
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